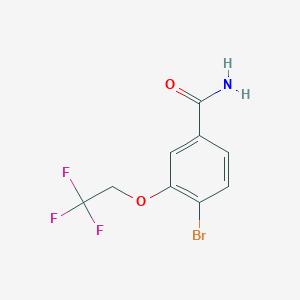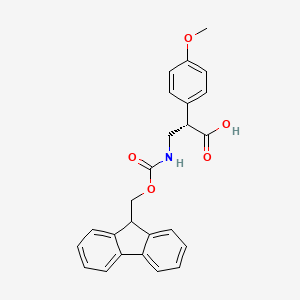
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic
Vue d'ensemble
Description
“(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic” is a chemical compound. It is a derivative of the amino acid cysteine . This compound is used in scientific research and has been commercially used as an ergogenic supplement .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a fluorenylmethoxycarbonyl group, an amino group, and a methoxyphenyl group . The exact structure can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 355.38 g/mol . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Applications De Recherche Scientifique
Solid Phase Peptide Synthesis
- Fmoc is a significant precursor in the Fmoc-based solid phase peptide synthesis, offering a useful method for creating C-terminal amide peptides (Funakoshi et al., 1988).
- It has been applied in synthesizing oligomers derived from amide-linked neuraminic acid analogues, contributing to efficient synthesis of oligomers varying in length (Gregar & Gervay-Hague, 2004).
Protecting Groups in Synthesis
- The Fmoc group is useful for protecting hydroxy-groups in various syntheses, especially when combined with other acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
- It has been used as a reversible protecting group for the amide bond in peptides, demonstrating its value in preventing interchain association during synthesis (Johnson et al., 1993).
Photophysical Applications
- Fmoc derivatives have been synthesized for the creation of blue emissive functionalized fluorene derivatives, indicating potential applications in the field of optoelectronics (Athira, Meerakrishna, & Shanmugam, 2020).
Chemical Synthesis and Characterization
- It has been used in the synthesis of a new dimethacrylate monomer for root canal filling materials, showcasing its versatility in dental material science (Liu et al., 2006).
- Fmoc amino acids have gained attention in biomedical research for their role in designing effective hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Novel Applications
- Research has been conducted on new fluorescent amino acids, such as DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid, using Fmoc for the solid-phase synthesis of fluorescent peptides (Knight, 1991).
Synthesis of Biologically Active Compounds
- Fmoc has been involved in the synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, contributing to advancements in organic and medicinal chemistry (Tolstyakov et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARFAJVWLQEHMQ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



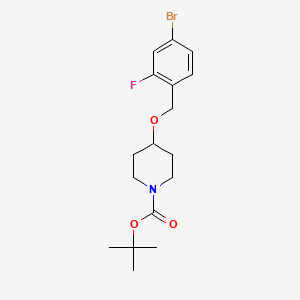
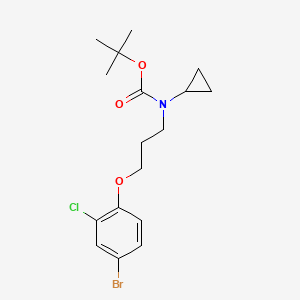
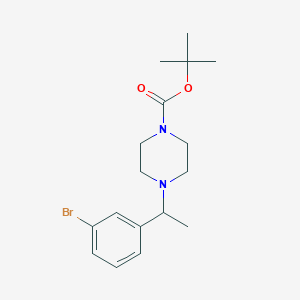
![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
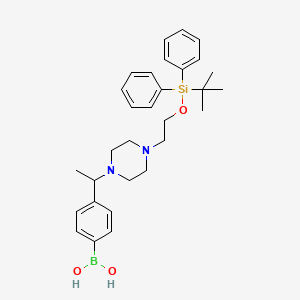
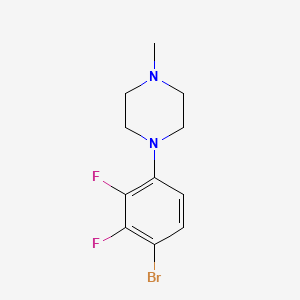
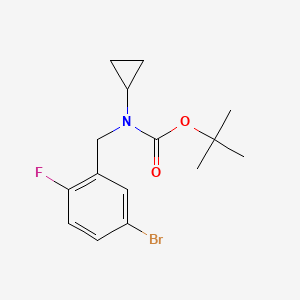

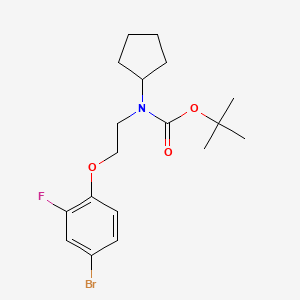
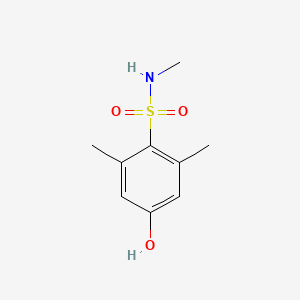
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)

